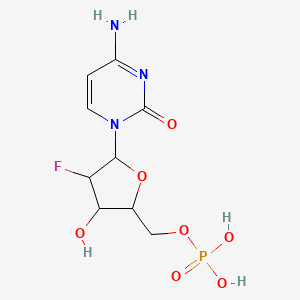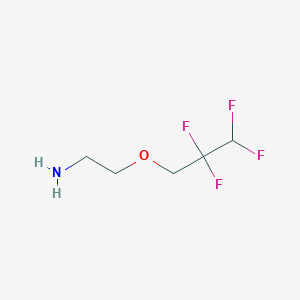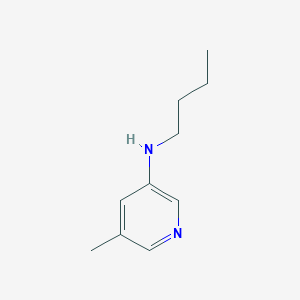![molecular formula C10H15BrN2O B15089890 {2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an ethyl dimethylamine group attached via an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine typically involves the reaction of 5-bromo-4-methylpyridin-2-ol with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the dimethylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Bromo-4-methylpyridine
Uniqueness
{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine is unique due to the presence of the ethyl dimethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H15BrN2O/c1-8-6-10(12-7-9(8)11)14-5-4-13(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
JZOIJPMDSIXOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
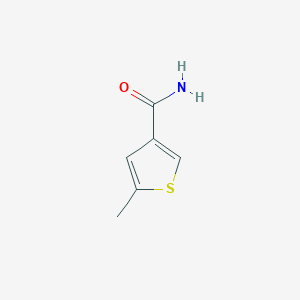
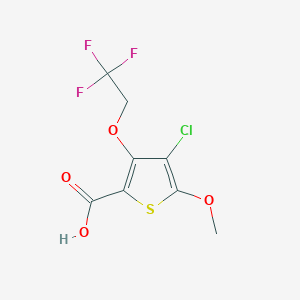
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)

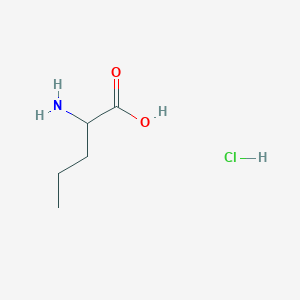
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)



![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
